molecular formula C6H8O5 B3370722 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid CAS No. 507471-78-5

5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid

Cat. No.: B3370722
CAS No.: 507471-78-5
M. Wt: 160.12 g/mol
InChI Key: VVVXQWXJTSMUBY-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid is a chemical compound with the molecular formula C6H8O5 . It is also known by other names such as 1,3-Dioxane-5-carboxylic acid, 5-methyl-2-oxo- .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C6H8O5 . The average mass of the molecule is 160.125 Da and the monoisotopic mass is 160.037170 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C6H8O5, average mass 160.125 Da, and monoisotopic mass 160.037170 Da . More detailed properties such as density, boiling point, melting point, and flash point are not provided in the search results .

Scientific Research Applications

Photolysis and Wolff Rearrangement

  • The photochemical transformation of related 1,3-dioxane compounds involves nitrogen splitting and the Wolff rearrangement, yielding stable carboxylic acids and esters, which demonstrate significant thermal stability and potential for chemical synthesis applications (Nikolaev et al., 1985).

Drug Precursors and Ligands

  • Derivatives of 1,3-dioxane, such as 2-oxo-1,2-dihydropyridine-3-carboxylic acid, are synthesized as potential drug precursors and ligands, indicating their utility in pharmaceutical research (Dotsenko et al., 2019).

Crystal Structure Analysis

  • Analysis of the crystal structure of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid reveals specific conformational features, which are important for understanding molecular interactions in material science and medicinal chemistry (Jia et al., 2012).

Surfactants and Surface Properties

  • The synthesis of 1,3-dioxane derivatives and their conversion to sodium salts provides insights into their applications as surfactants, critical for industrial and biomedical applications (Piasecki et al., 1998).

PPAR Alpha/Gamma Dual Agonists

  • Novel 1,3-dioxane carboxylic acid derivatives have been explored as potential PPAR alpha/gamma dual agonists, indicating their significance in therapeutic research for metabolic disorders (Pingali et al., 2008).

Chemical Synthesis and Catalysis

  • The compound plays a role in the development of new synthetic pathways and catalytic processes, as seen in studies involving the synthesis of pyridines and other heterocyclic compounds (Danheiser et al., 2003).

Selective Esterifications

  • Derivatives of 1,3-dioxane are effective in selective esterification reactions, relevant for organic synthesis and pharmaceutical manufacturing (Wang et al., 2012).

Salt Effects on Conformational Behavior

  • The interaction of 1,3-dioxane derivatives with metal ions and salts provides insights into molecular recognition and physiological processes, important in biochemistry and pharmacology (Vázquez-Hernández et al., 2004).

Mimicking Acidic Polysaccharides

  • Synthesized polymers from 1,3-dioxane derivatives can mimic natural acidic polysaccharides, indicating potential applications in biotechnology and pharmaceutical industries (Wathier et al., 2010).

Safety and Hazards

The safety and hazards associated with 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid are not explicitly mentioned in the search results. It is always recommended to handle chemical compounds with appropriate safety measures .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Properties

IUPAC Name

5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-6(4(7)8)2-10-5(9)11-3-6/h2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVXQWXJTSMUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)OC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507471-78-5
Record name 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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